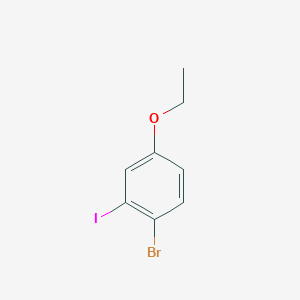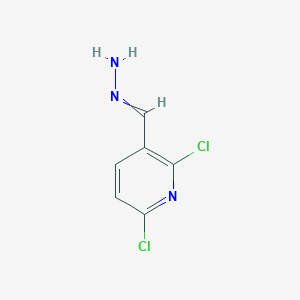
2,6-Dichloro-3-methanehydrazonoylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-3-(hydrazonomethyl)pyridine is a chemical compound with the molecular formula C6H5Cl2N3. It is characterized by the presence of two chlorine atoms and a hydrazonomethyl group attached to a pyridine ring.
准备方法
The synthesis of 2,6-Dichloro-3-(hydrazonomethyl)pyridine typically involves the reaction of 2,6-dichloropyridine with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
化学反应分析
2,6-Dichloro-3-(hydrazonomethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2,6-Dichloro-3-(hydrazonomethyl)pyridine has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,6-Dichloro-3-(hydrazonomethyl)pyridine involves its interaction with specific molecular targets. The hydrazonomethyl group can form bonds with various biomolecules, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
2,6-Dichloro-3-(hydrazonomethyl)pyridine can be compared with other similar compounds, such as:
2,6-Dichloropyridine: Lacks the hydrazonomethyl group, making it less reactive in certain contexts.
3-(Hydrazonomethyl)pyridine: Does not have chlorine atoms, affecting its chemical properties and reactivity.
The presence of both chlorine atoms and the hydrazonomethyl group in 2,6-Dichloro-3-(hydrazonomethyl)pyridine makes it unique and versatile for various applications .
属性
分子式 |
C6H5Cl2N3 |
|---|---|
分子量 |
190.03 g/mol |
IUPAC 名称 |
(2,6-dichloropyridin-3-yl)methylidenehydrazine |
InChI |
InChI=1S/C6H5Cl2N3/c7-5-2-1-4(3-10-9)6(8)11-5/h1-3H,9H2 |
InChI 键 |
BNNSTJHRZJXMCO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1C=NN)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B14774051.png)
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-(4-methylphenyl)butanamide](/img/structure/B14774056.png)
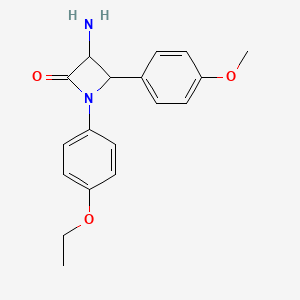
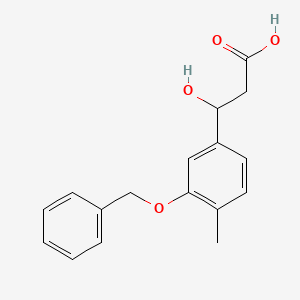
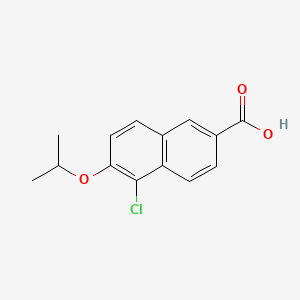
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14774092.png)
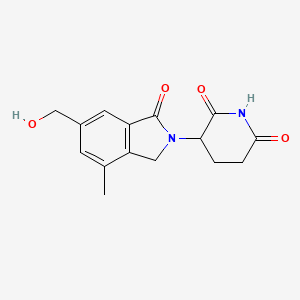

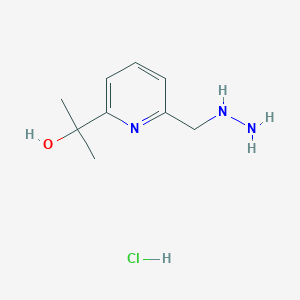
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide](/img/structure/B14774123.png)

![5-(4'-Bromo-2,2',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)-2,2'-bipyridine](/img/structure/B14774136.png)
